3-Bromopiperidine hydrochloride
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Overview
Description
3-Bromopiperidine hydrochloride is a chemical compound with the molecular formula C5H11BrClN . It is used in the field of chemistry for the synthesis of various compounds.
Synthesis Analysis
Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 200.505 Da .
Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Enantioselective Synthesis
3-Bromopiperidine hydrochloride plays a critical role in the enantioselective synthesis of 2-substituted and 3-substituted piperidines. This process, involving a bromoaminocyclization of olefinic amides, is pivotal for synthesizing dopaminergic drugs like Preclamol (Zhou et al., 2013).
Structural Analysis in Chemistry
The molecular structure of various bromo derivatives, including 3-bromo-trans-2,6-diallyl-Δ3-piperideine hydrochloride, has been determined using X-ray diffraction analysis. This type of structural analysis is fundamental in understanding chemical properties and reactivities (Bubnov et al., 1994).
Antitumor Research
3-Bromopiperidine derivatives, like 3-bromopyruvate, have been studied for their potential as antitumor agents. Understanding the stability and decay rates of these compounds at physiological conditions is crucial for their effectiveness in cancer treatment (Glick et al., 2014).
DNA Synthesis Detection
Bromo derivatives are used in the detection of DNA synthesis in cells. Methods involving bromo compounds like 5-bromo-2′-deoxyuridine are optimized for use in both image and flow cytometry, providing valuable tools in biological research and cancer studies (Ligasová et al., 2017).
Synthesis of Acyclic Pyridine C-Nucleosides
This compound is utilized in the synthesis of various acyclic pyridine C-nucleosides, which have been evaluated for their potential against tumor-cell lines and viruses (Hemel et al., 1994).
Halogen Migration in Chemistry
Studies on halogen migration in halogeno-derivatives provide insights into chemical reactions and properties, aiding in the development of new chemical compounds and reaction mechanisms (Hertog & Schogt, 2010).
Sensing Systems in Environmental Analysis
In environmental science, bromo compounds are significant for developing sensitive electrochemical sensing systems. These systems detect by-products like bromate from disinfection processes in water treatment facilities, crucial for monitoring water quality and safety (Lee & Jang, 2017).
Safety and Hazards
While specific safety data for 3-Bromopiperidine hydrochloride is not available, similar compounds can pose hazards. For example, 1-Boc-3-bromopiperidine is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .
Future Directions
Piperidine derivatives, including 3-Bromopiperidine hydrochloride, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The field of chemistry is constantly evolving, and scientists are always exploring new methods to synthesize and characterize compounds.
Properties
IUPAC Name |
3-bromopiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQIOFJSXVDIOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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